coenzyme F420

概要

説明

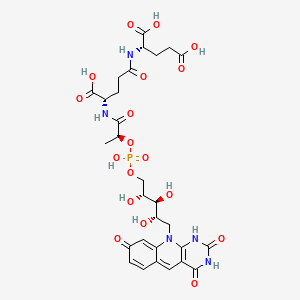

補酵素F420は、多くの細菌および古細菌における酸化還元反応に関与する補酵素のファミリーです。 これは、補酵素FO(7,8-ジデメチル-8-ヒドロキシ-5-デアザリボフラビン)から誘導され、2-ホスホ-L-乳酸ブリッジを介して結合したオリゴグルタミル尾を持つことで異なります。 . 補酵素F420はもともとメタン生成古細菌で発見されましたが、シアノバクテリア、土壌プロテオバクテリア、クロロフレクサス、フィリクテスなどのさまざまな微生物で使用されていることが知られています。 . 構造的にはフラビンモノヌクレオチドに似ていますが、触媒的にはニコチンアミドアデニンジヌクレオチドとニコチンアミドアデニンジヌクレオチドリン酸に似ており、酸化還元電位が低く、常にヒドリドを転移します。 .

準備方法

補酵素F420は、複数ステップの経路によって合成されます。 酵素7,8-ジデメチル-8-ヒドロキシ-5-デアザリボフラビンシンターゼは、分子の頭部である補酵素FOを生成します。 . 酵素2-ホスホ-L-乳酸トランスフェラーゼは、反応を駆動するためにグアノシン三リン酸活性化型のホスホ乳酸を使用して、FO環をホスホ乳酸に結合させます。 . 合成の最終段階は、酵素補酵素F420:γ-グルタミルリガーゼによって行われる、補因子への2つのグルタミン酸アミノ酸の添加です。 . 工業的生産方法は、天然スラッジから補酵素F420を抽出して精製し、高品質の純粋な補酵素F420を得るための方法を最適化することを含みます。 .

化学反応の分析

補酵素F420は、酸化および還元を含むさまざまな酸化還元反応を受けます。 . これは、補酵素F420ヒドロゲナーゼ、5,10-メチレンテトラヒドロメタンフテリンレダクターゼ、メチレンテトラヒドロメタンフテリンデヒドロゲナーゼの基質として役立ちます。 . これらの反応で使用される一般的な試薬には、水素とグルコース-6-リン酸が含まれます。 . これらの反応から生成される主な生成物には、還元型補酵素F420と6-ホスホ-D-グルコノ-1,5-ラクトンが含まれます。 .

科学研究への応用

補酵素F420は、幅広い科学研究への応用があります。 これは、メタン生成古細菌で、二酸化炭素からメタンへの変換に使用されます。 . 細菌では、テトラサイクリンやリンコマイシンなどの抗生物質の合成を支援します。 . 補酵素F420依存性酵素は、不斉酸化還元生体触媒にも利用され、イミンからキラルアミン、ケトンから第二級アルコール、エノエートから誘導されたエナンチオマー的に純粋な生成物を得ることができます。 . さらに、補酵素F420は、多剤耐性結核の治療に使用されるデラマニドなどのプロドラッグの活性化に関与しています。 .

科学的研究の応用

Enzymatic Reactions and Biocatalysis

F420 is integral to several enzymatic reactions, particularly those involving challenging redox transformations. Its ability to facilitate hydride transfer makes it essential in:

- Methanogenesis : F420 is a cofactor for enzymes involved in methane production from organic substrates. Methanogenic archaea utilize F420-dependent enzymes to catalyze complex one-carbon reactions, which are pivotal in carbon cycling and energy production in anaerobic environments .

- Antibiotic Biosynthesis : F420 is also involved in the biosynthesis of tetracycline antibiotics. The unique electrochemical properties of F420 allow it to participate in the reduction processes necessary for the formation of these bioactive compounds .

Bioremediation

The application of F420 in bioremediation processes has garnered attention due to its role in degrading environmental pollutants:

- Degradation of Aflatoxins and Picrate : Certain microorganisms utilize F420-dependent enzymes to degrade toxic compounds like aflatoxins and picrate, showcasing its potential in bioremediation strategies aimed at detoxifying contaminated environments .

- Wastewater Treatment : Recent studies have demonstrated that F420 can enhance methane yield during sludge treatment processes, indicating its utility in improving the efficiency of wastewater treatment systems .

Biocatalysis in Synthetic Chemistry

F420's low redox potential allows it to catalyze reactions that are otherwise difficult to achieve with traditional catalysts:

- Industrial Biocatalysts : The development of recombinant strains of Escherichia coli engineered for high-yield production of F420 has opened avenues for using F420-dependent enzymes in industrial applications, including the synthesis of fine chemicals and pharmaceuticals .

- Protein Engineering : Advances in protein engineering have enabled the design of F420-dependent enzymes with tailored properties for specific industrial processes, enhancing reaction rates and selectivity .

| Application Area | Specific Use Cases |

|---|---|

| Bioremediation | Degradation of aflatoxins, picrate |

| Industrial Biocatalysis | Synthesis of fine chemicals, pharmaceuticals |

| Wastewater Treatment | Enhancing methane yield during sludge treatment |

Antitubercular Drug Activation

F420 has been identified as crucial for the activation of certain antitubercular drugs:

- Ddn Enzyme Role : The deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis requires F420 for the activation of drugs like pretomanid and delamanid, which are essential for treating multidrug-resistant tuberculosis . This highlights the potential for developing new therapeutic strategies targeting F420-dependent pathways.

Antimicrobial Resistance Studies

Research has indicated that F420 plays a role in antimicrobial resistance mechanisms within mycobacterial pathogens. Understanding these pathways may lead to novel approaches in combating resistant strains of bacteria .

Enhanced Production Techniques

Recent advancements include engineering E. coli to produce F420 through heterologous expression of biosynthetic genes from methanogenic organisms, achieving yields comparable to natural producers . This work illustrates the potential for scalable production methods that can support various applications.

Environmental Impact Studies

Studies have shown that microorganisms utilizing F420 can significantly influence human health and environmental sustainability by mitigating greenhouse gas emissions through enhanced methane production efficiency .

作用機序

補酵素F420は、生化学反応でヒドリドを転移させる酸化還元反応を通じてその効果を発揮します。 . これは、酸化還元電位が低いため、さまざまな酵素反応において汎用性の高い補因子です。 . この補酵素は、補酵素F420ヒドロゲナーゼなど、複数の酵素の基質であり、補酵素F420の還元を触媒します。 . 関与する分子標的と経路には、基質の酸化と補酵素F420の還元型への還元が含まれます。 .

類似化合物の比較

補酵素F420は、構造的にはフラビンモノヌクレオチドに似ていますが、触媒的にはニコチンアミドアデニンジヌクレオチドとニコチンアミドアデニンジヌクレオチドリン酸に似ています。 . これらの補因子とは異なり、補酵素F420は酸化還元電位が低く、常にヒドリドを転移します。 . 類似の化合物には、フラビンアデニンジヌクレオチド、フラビンモノヌクレオチド、ニコチンアミドアデニンジヌクレオチド、ニコチンアミドアデニンジヌクレオチドリン酸が含まれます。 .

類似化合物との比較

Coenzyme F420 is structurally similar to flavin mononucleotide but catalytically similar to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate . Unlike these cofactors, this compound has a lower redox potential and always transfers a hydride . Similar compounds include flavin adenine dinucleotide, flavin mononucleotide, nicotinamide adenine dinucleotide, and nicotinamide adenine dinucleotide phosphate .

生物活性

Coenzyme F420 is a unique redox cofactor that plays a crucial role in various biological processes, particularly in methanogenesis, antibiotic biosynthesis, and the activation of prodrugs in pathogenic bacteria such as Mycobacterium tuberculosis. Its distinct biochemical properties and widespread distribution across different microbial taxa make it an important subject of study in microbiology and biochemistry.

Role in Methanogenesis

This compound is primarily known for its function in methanogenesis, a process carried out by methanogenic archaea. It acts as a low-potential electron carrier, facilitating the reduction of carbon compounds to methane. The enzyme systems that utilize F420 include F420-dependent hydrogenases and reductases, which are essential for the energy metabolism of methanogens .

Antibiotic Biosynthesis

In addition to its role in methanogenesis, F420 is implicated in the biosynthesis of antibiotics, particularly those produced by Streptomyces species. This cofactor is involved in the enzymatic reactions that lead to the formation of bioactive compounds, highlighting its significance in pharmaceutical microbiology .

Prodrug Activation

F420 has gained attention for its role in activating prodrugs used against tuberculosis. For instance, it is involved in the activation of the antitubercular drugs PA-824 and delamanid through specific F420-dependent enzymes. This mechanism is vital for the efficacy of these medications against Mycobacterium tuberculosis, showcasing F420's importance in clinical applications .

Distribution and Biosynthesis

Recent studies have expanded the understanding of F420's distribution across various microbial species. Initially thought to be limited to certain phyla such as Euryarchaeota and Actinobacteria, it has now been identified in a broader range of organisms, including many soil bacteria from phyla like Proteobacteria and Chloroflexi. This indicates a more extensive ecological role for F420 than previously recognized .

Biosynthetic Pathway

The biosynthesis of this compound involves multiple enzymatic steps facilitated by specific genes (e.g., cofC, cofD, cofE, cofG, cofH). Research has identified variations in this pathway among different organisms, suggesting evolutionary adaptations that allow diverse microbial communities to produce this essential cofactor under varying environmental conditions .

High-Yield Production

A significant advancement in the production of this compound was achieved through metabolic engineering techniques applied to Escherichia coli. Researchers developed synthetic operons that enhanced the yield of F420 by optimizing gene expression related to its biosynthesis. This approach not only improved production but also facilitated further research into F420-dependent bioprocesses and applications in biocatalysis .

Molecular Insights

Studies utilizing structural biology have provided insights into how this compound binds to various proteins involved in metabolic pathways. For example, the binding affinity between F420 and the protein Rv1155 from M. tuberculosis has been characterized, revealing critical interactions that underpin its functional role within bacterial metabolism .

Data Tables

| Biological Activity | Description |

|---|---|

| Methanogenesis | Electron carrier for methane production |

| Antibiotic Biosynthesis | Involved in synthesizing bioactive compounds |

| Prodrug Activation | Activates drugs like PA-824 and delamanid |

| Key Enzymes | Function |

|---|---|

| F420-dependent hydrogenase | Catalyzes hydrogen transfer reactions |

| F420-reducing dehydrogenase | Facilitates redox reactions using F420 |

特性

IUPAC Name |

(2S)-2-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N5O18P/c1-12(25(42)31-17(28(46)47)4-6-21(38)30-16(27(44)45)5-7-22(39)40)52-53(49,50)51-11-20(37)23(41)19(36)10-34-18-9-14(35)3-2-13(18)8-15-24(34)32-29(48)33-26(15)43/h2-3,8-9,12,16-17,19-20,23,36-37,41H,4-7,10-11H2,1H3,(H,30,38)(H,31,42)(H,39,40)(H,44,45)(H,46,47)(H,49,50)(H2,32,33,43,48)/t12-,16-,17-,19-,20+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFFZHQKSZLLIT-NALJQGANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OC[C@H]([C@H]([C@H](CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N5O18P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046816 | |

| Record name | 8-Hydroxy-5-deazaflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64885-97-8 | |

| Record name | Coenzyme F420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064885978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme F420 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03913 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Hydroxy-5-deazaflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, N-[(2S)-1-oxo-2-(phosphonooxy)propyl]-L-γ-glutamyl-, (1.fwdarw.5)-ester with 1-deoxy-1-(3,4-dihydro-8-hydroxy-2,4-dioxopyrimido[4,5-b]quinolin-10(2H)-yl)-D-ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。